molecular formula C23H14BrN B13647911 4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile

4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B13647911
M. Wt: 384.3 g/mol
InChI Key: NVEXUYFIEZXYTG-UHFFFAOYSA-N
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Description

4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromonaphthalene moiety attached to a biphenyl structure with a carbonitrile group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

The reaction proceeds by forming a carbon-carbon bond between the aryl halide and the aryl boronic acid, resulting in the formation of the biphenyl structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, higher yields, and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The carbonitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthaleneboronic acid
  • 4-Bromophenylboronic acid
  • 2-Bromophenylboronic acid

Uniqueness

4’-(4-Bromonaphthalen-1-yl)-[1,1’-biphenyl]-4-carbonitrile is unique due to its specific structural features, including the combination of a bromonaphthalene moiety with a biphenyl structure and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H14BrN

Molecular Weight

384.3 g/mol

IUPAC Name

4-[4-(4-bromonaphthalen-1-yl)phenyl]benzonitrile

InChI

InChI=1S/C23H14BrN/c24-23-14-13-20(21-3-1-2-4-22(21)23)19-11-9-18(10-12-19)17-7-5-16(15-25)6-8-17/h1-14H

InChI Key

NVEXUYFIEZXYTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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